molecular formula C17H25N3O2 B564976 Vildagliptin-d3 CAS No. 1217546-82-1

Vildagliptin-d3

Cat. No.: B564976
CAS No.: 1217546-82-1
M. Wt: 306.42 g/mol
InChI Key: SYOKIDBDQMKNDQ-COZVPQRFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d3 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method is the deuteration of the starting material, L-proline, followed by a series of chemical reactions to form the final product. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemistry Applications

Reference Standard
Vildagliptin-d3 serves as a reference standard in analytical chemistry. It is utilized for the quantification of vildagliptin in pharmaceutical formulations, allowing for accurate measurement and quality control during drug development and production processes.

Biological Studies

Effects on Biological Pathways
Research has demonstrated that this compound influences various biological pathways. For instance, it has been shown to increase serum insulin levels while decreasing glucagon levels in animal models, which is crucial for managing hyperglycemia . Additionally, studies indicate that this compound may enhance β-cell mass and improve insulin signaling pathways under conditions of endoplasmic reticulum stress .

Medical Applications

Clinical Efficacy in Diabetes Management
this compound has been investigated for its efficacy in managing type 2 diabetes mellitus. In clinical settings, studies have shown that patients treated with this compound in combination with metformin achieved significant reductions in HbA1c levels, indicating improved glycemic control . A pooled analysis from multiple studies revealed that approximately 60% of patients reached their glycemic targets after treatment with this compound combined with metformin .

Case Study: Thrombocytopenia Association
A notable case study highlighted a potential association between long-term use of Vildagliptin and thrombocytopenia, where a patient's platelet count significantly decreased after 21 months on the medication. This case emphasizes the need for careful monitoring of blood parameters during treatment with this compound .

Industry Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is employed as a quality control standard during the production of vildagliptin formulations. Its unique properties allow researchers to develop improved formulations that may enhance therapeutic efficacy while minimizing side effects.

Combination Therapies

Nephroprotective Effects
Recent studies have explored the nephroprotective effects of this compound when combined with vitamin D3 in models of insulin resistance-induced kidney damage. The combination therapy has shown promising results in reversing renal dysfunction and oxidative stress associated with metabolic syndrome .

Table 1: Clinical Effectiveness of this compound

Study TypePopulation SizeHbA1c Reduction (%)Glycemic Target Achievement (%)
Observational Study4303-1.058.94
Real-World Study (VIL-INS)12603-1.46~70

Table 2: Case Study Overview

Patient CharacteristicsInitial TreatmentPlatelet Count Change
Type 2 Diabetes MellitusMetformin + Glimepiride + VildagliptinHalved over 21 months

Mechanism of Action

Vildagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are responsible for promoting insulin secretion and regulating blood glucose levels. By increasing the levels of these hormones, this compound helps improve glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vildagliptin-d3 include other dipeptidyl peptidase-4 inhibitors such as:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated forms .

Biological Activity

Vildagliptin-d3 is a deuterium-labeled derivative of vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is primarily utilized in research settings to elucidate the pharmacokinetics and dynamics of vildagliptin, particularly its effects on glucose metabolism and insulin signaling pathways. The incorporation of deuterium allows for enhanced stability and tracking of the compound in biological systems, making it invaluable for various experimental applications.

This compound functions by inhibiting DPP-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to meals. The chemical structure of this compound facilitates specific interactions with the active site of DPP-IV, leading to its biological effects.

Pharmacokinetics and ADME

This compound can be utilized to study the absorption, distribution, metabolism, and excretion (ADME) of vildagliptin in the body. Due to the presence of deuterium, researchers can distinguish this compound from its non-labeled counterpart using mass spectrometry. This distinction allows for precise measurements of the compound's concentration in blood, tissues, and excreta, providing insights into its pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits significant biological activity related to glucose metabolism. It has been shown to possess anti-inflammatory and antioxidant properties , contributing to renal protection in various models. For instance:

  • Nephroprotective Effects : A study demonstrated that this compound, when combined with vitamin D3, enhances nephroprotective effects by reducing markers of oxidative stress and inflammation in renal tissues .
  • In Vitro Studies : In vitro studies have shown that this compound inhibits pancreatic beta-cell apoptosis by suppressing endoplasmic reticulum stress .

Case Study 1: Thrombocytopenia Association

A case study reported a gradual decline in platelet count in a patient after 21 months of vildagliptin use. The platelet count nearly halved during this period but returned to normal after discontinuation of the drug. This suggests a potential association between vildagliptin use and thrombocytopenia .

Time PeriodPlatelet Count Change
After 21 monthsDecreased by ~50%
After discontinuationReturned to normal

Case Study 2: Efficacy in Type 2 Diabetes

Another study evaluated the efficacy of vildagliptin as an add-on therapy in patients with type 2 diabetes. The results indicated that patients receiving vildagliptin experienced a significant reduction in HbA1c levels compared to placebo .

Treatment GroupBaseline HbA1cEnd HbA1cChange
Vildagliptin8.75%7.74%-1.01%
Placebo8.80%8.55%-0.25%

Comparative Analysis

This compound has been compared with other DPP-IV inhibitors regarding its potency and selectivity:

CompoundIC50 (nM)Selectivity for DPP-IV
This compound3.5High
Sitagliptin~10Moderate

Q & A

Basic Research Questions

Q. How should researchers design experiments to study the isotopic effects of Vildagliptin-d3 in enzymatic inhibition assays?

  • Methodological Answer : Experimental design should include control groups (e.g., non-deuterated Vildagliptin), standardized enzyme activity assays (e.g., DPP-4 inhibition), and mass spectrometry for isotopic quantification. Use factorial designs to isolate variables like pH, temperature, and substrate concentration. Ensure replicates (n ≥ 3) to account for biological variability. Predefined statistical models (e.g., ANOVA) should validate isotopic effects on binding kinetics .

Q. What analytical techniques are validated for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard. Validate methods per FDA guidelines: specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include matrix effects assessment (e.g., plasma vs. serum) and stability tests under storage conditions .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Document synthetic routes (e.g., deuterium exchange protocols) with reaction conditions (time, temperature, catalysts). Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H, ¹³C, ²H spectra) and high-resolution mass spectrometry (HRMS) for isotopic purity (>98%). Publish detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability be resolved in cross-species studies?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Stratify data by species (e.g., murine vs. human hepatocytes), assay type (in vitro vs. in vivo), and metabolic pathways (CYP3A4 vs. esterase-mediated hydrolysis). Use sensitivity analysis to identify confounding variables (e.g., enzyme induction protocols). Consult multi-institutional datasets to validate trends .

Q. What strategies optimize the detection of deuterium-related isotopic effects in this compound’s binding thermodynamics?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) paired with hydrogen-deuterium exchange mass spectrometry (HDX-MS). Compare ΔG values between deuterated and non-deuterated analogs under controlled buffer conditions (e.g., 25°C, pH 7.4). Use computational modeling (e.g., molecular dynamics simulations) to predict isotopic impacts on binding pockets .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in diabetic models?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to prioritize off-target pathways (e.g., inflammatory cytokines). Validate hypotheses via CRISPR-Cas9 knockouts in cell lines .

Q. Methodological Frameworks and Tools

Framework Application Key References
PICO Defining population (diabetic models), intervention (dose-response), controls, outcomes (HbA1c reduction)
FINER Criteria Assessing feasibility, novelty, and relevance of isotopic studies
Meta-Analysis Resolving cross-study contradictions in metabolic data
Analytical Techniques Purpose Validation Metrics
LC-MS/MS Quantification in biological matricesLinearity, precision, recovery
HDX-MS Binding thermodynamicsDeuteration efficiency, peptide coverage

Q. Common Pitfalls and Solutions

  • Pitfall : Overlooking deuterium loss during sample preparation.
    • Solution : Use cryogenic grinding and inert atmospheres to minimize isotopic exchange .
  • Pitfall : Inadequate power analysis for small-n studies.
    • Solution : Justify sample size via preliminary data and G*Power software .

Properties

IUPAC Name

(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-COZVPQRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858562
Record name (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217546-82-1
Record name (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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